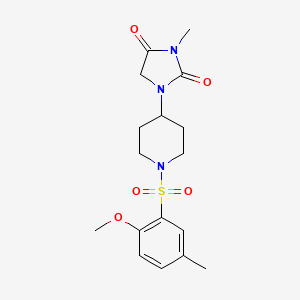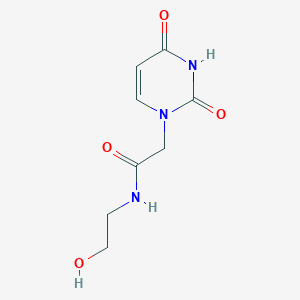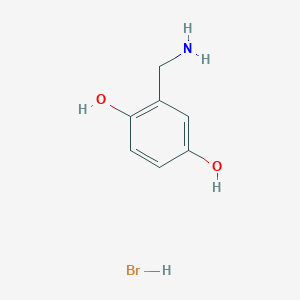
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature. It is a heterocyclic compound that contains both nitrogen and sulfur in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
One study focused on the microwave-assisted synthesis of hybrid molecules containing thiazole nuclei, investigating their antimicrobial, antilipase, and antiurease activities. Compounds with thiazole cores demonstrated good to moderate antimicrobial activity against various microorganisms, highlighting the potential of such molecules in developing new antimicrobial agents (Başoğlu et al., 2013).
Antimicrobial and Antifungal Activities
Another research project synthesized thiazolylcarboxamide derivatives and evaluated their antibacterial and antifungal activities. The findings underscored the significant potential of thiazole derivatives in combating bacterial and fungal infections, with some compounds showing promising results against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Wazalwar et al., 2019).
Strecker Approach to Thiazole Derivatives
Research on the synthesis of ethyl 5-aminothiazole-4-carboxylates via a Strecker approach revealed a versatile method for producing 2-substituted derivatives. This study demonstrates the chemical flexibility of thiazole compounds, suggesting their utility in a wide range of synthetic applications (Cheng et al., 2016).
Anti-anoxic Activity and Cerebral Protection
Thiazolecarboxamide derivatives were prepared and assessed for their anti-anoxic (AA) activity, revealing compounds with potent AA activity. This suggests the potential of thiazole derivatives in developing treatments for conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB. Some compounds exhibited promising activity, highlighting the role of thiazole derivatives in addressing tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(2-thiophen-2-ylethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-11-4-6-12(7-5-11)15-14(18)16(23-20-15)17(21)19-9-8-13-3-2-10-22-13/h2-7,10H,8-9,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECMJUUFLJPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)


![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)


![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)